molecular formula C13H17N3O6S B2812511 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one CAS No. 954685-47-3

3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one

Cat. No.: B2812511
CAS No.: 954685-47-3
M. Wt: 343.35
InChI Key: AZGZJTPBNKBSEC-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one is a complex organic compound that features a benzodioxole ring, an oxazolidine ring, and a dimethylsulfamoylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxazolidine Ring Formation: This step might involve the reaction of an amino alcohol with an isocyanate or a carbonyl compound.

    Introduction of the Dimethylsulfamoylamino Group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the oxazolidine ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its complex structure, it might be investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring could be involved in π-π interactions, while the oxazolidine ring might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-oxo-1,3-oxazolidine: Lacks the dimethylsulfamoylamino group.

    5-[(Dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine: Lacks the benzodioxole ring.

Uniqueness

The presence of both the benzodioxole ring and the dimethylsulfamoylamino group in 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one makes it unique compared to its analogs. This combination of functional groups could result in distinct biological activities and chemical reactivity.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies, focusing on its antimicrobial, anticancer, and insecticidal properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 342.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound has a significant inhibitory effect on certain bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of oxazolidinone derivatives has been explored extensively. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HepG2 (Liver Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent against malignancies .

Insecticidal Activity

Insecticidal properties have also been attributed to compounds containing the benzodioxole moiety. The compound was tested for larvicidal activity against Aedes aegypti, a vector for several viral diseases.

Compound LC₅₀ (µM) LC₉₀ (µM)
3-(2H-1,3-benzodioxol-5-yl)-...28.9 ± 5.6162.7 ± 26.2

The results indicate that while the compound exhibits some larvicidal activity, it is less potent than traditional insecticides like temephos . However, it showed no significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened several derivatives for their antibacterial properties using standard strains. The results highlighted that modifications on the benzodioxole ring significantly affected antimicrobial potency .
  • Cytotoxicity Assays : Various assays were conducted to assess the cytotoxic effects on cancer cell lines. The findings suggest that specific substitutions on the oxazolidinone core enhance anticancer activity .
  • Insecticidal Assessment : The efficacy of the compound against mosquito larvae was evaluated in a controlled setting, showing promising results for future development as an insecticide .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-15(2)23(18,19)14-6-10-7-16(13(17)22-10)9-3-4-11-12(5-9)21-8-20-11/h3-5,10,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZJTPBNKBSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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